ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the 4-chlorophenyl and 3,4-dihydroisoquinolin-2(1H)-ylmethyl groups further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate to form the intermediate 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- N-(4-Chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- (4-Chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydropyrimidine core, along with the 4-chlorophenyl and 3,4-dihydroisoquinolin-2(1H)-ylmethyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H24ClN3O3 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-30-22(28)20-19(14-27-12-11-15-5-3-4-6-17(15)13-27)25-23(29)26-21(20)16-7-9-18(24)10-8-16/h3-10,21H,2,11-14H2,1H3,(H2,25,26,29) |
InChI Key |
VPQVCGNSMGMBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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